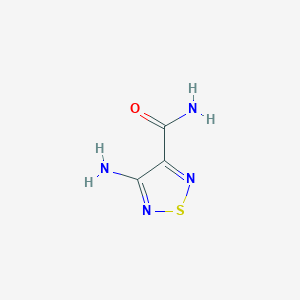

4-Amino-1,2,5-thiadiazole-3-carboxamide

Description

Propriétés

IUPAC Name |

4-amino-1,2,5-thiadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHJUQGCJOPMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325326 | |

| Record name | 4-amino-1,2,5-thiadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88947-28-8 | |

| Record name | 88947-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-1,2,5-thiadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Solid-Phase Mechanochemical Synthesis

Grinding-Based Reaction Optimization

The mechanochemical synthesis of 4-amino-1,2,5-thiadiazole-3-carboxamide derivatives utilizes a solvent-free solid-phase approach. As detailed in a 2014 patent, stoichiometric ratios of thiosemicarbazide (1 mol), carboxylic acid (1–1.2 mol), and phosphorus pentachloride (1–1.2 mol) are ground in a mortar for 5–15 minutes at room temperature. Reaction completion is monitored via TLC using a 1:3 ethyl acetate/petroleum ether eluent, with yields exceeding 91% after recrystallization.

Advantages Over Traditional Methods

This method eliminates prolonged heating (traditional liquid-phase reactions require 4–6 hours) and reduces toxic solvent use. The absence of reflux conditions lowers energy consumption, while the simplified workup involves only pH adjustment to 8–8.2 with sodium carbonate and filtration.

Cyclodehydration with Phosphorus Oxychloride

Two-Step Cyclodehydration Protocol

A 2023 study demonstrated the synthesis of 1,3,4-thiadiazole-2-amine derivatives via cyclodehydration:

- Acyl Chloride Formation : Carboxylic acids (e.g., 2-(phenylthiomethyl)benzoic acid) react with phosphorus oxychloride (POCl₃) at room temperature for 20 minutes.

- Cyclization : Thiosemicarbazide is added, and the mixture is heated to 80–90°C for 1 hour, followed by 4-hour aqueous reflux.

Yield and Purification

Post-reaction basification with 50% NaOH (pH 8) precipitates the product, which is recrystallized to ≥95% purity. While yields are unspecified for the target compound, analogous 5-aryl-1,3,4-thiadiazoles show 85–92% efficiency.

Alternative Dehydrating Agents

Methane Sulfonic Acid-Mediated Synthesis

A 2013 protocol employs methane sulfonic acid (1.5 eq) as a low-toxicity dehydrating agent. Thiosemicarbazide reacts with carboxylic acids at 100°C for 2 hours, achieving comparable yields (89–93%) to phosphorus-based methods.

Polyphosphoric Acid Systems

Combining polyphosphoric acid (PPA) and concentrated H₂SO₄ (3:1 v/v) enables synthesis of 5-alkyl-2-methylamino derivatives at 120°C. This method requires longer reaction times (3–4 hours) but avoids halogenated reagents.

Comparative Analysis of Synthesis Methods

Critical Evaluation of Methodologies

Scalability Considerations

Industrial adoption favors POCl₃-based cyclodehydration due to established infrastructure, though methane sulfonic acid offers greener alternatives for pilot-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiadiazole derivatives .

Applications De Recherche Scientifique

Anticancer Activity

One of the most prominent applications of 4-amino-1,2,5-thiadiazole-3-carboxamide is its role as an anticancer agent. Research indicates that derivatives of thiadiazole compounds exhibit potent anticancer properties across various cancer models.

Case Studies

- Breast Cancer : In vitro studies have shown that this compound induces significant apoptosis in breast cancer cell lines. The compound's stability under various conditions has been documented, maintaining its activity over extended periods.

- Leukemia : Another study demonstrated that this compound decreased the viability of human leukemia cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound also displays promising antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against a range of microbial pathogens.

Research Findings

Research has indicated that certain derivatives of this compound possess significant antibacterial and antifungal activities. This makes them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects.

Mechanism

The compound is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. Its derivatives are being studied for their potential to prevent neurodegenerative diseases such as Alzheimer's.

Research Insights

Studies indicate that certain thiadiazole derivatives can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. This positions them as promising candidates for further development in neurodegenerative disease therapies .

Biochemical Analysis

The biochemical properties of this compound underscore its versatility in research applications.

Biochemical Properties

The compound interacts with various enzymes and proteins, influencing cellular processes significantly. It is metabolized primarily in the liver and exhibits favorable liposolubility for cellular transport and distribution .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-Amino-1,2,5-thiadiazole-3-carboxamide involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Physicochemical Properties

- Solubility: Limited water solubility but dissolves in polar organic solvents (e.g., acetonitrile, DMF) .

- Hazards : Classified with GHS warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory sensitivity .

Comparison with Similar Compounds

Below is a systematic comparison of 4-amino-1,2,5-thiadiazole-3-carboxamide with structurally or functionally related heterocycles:

Key Insights from Comparison

Core Heterocycle Influence :

- Thiadiazole vs. Oxadiazole : The sulfur atom in thiadiazole enhances electron-withdrawing effects compared to oxygen in oxadiazole, influencing reactivity and binding to biological targets .

- Thiadiazole vs. Triazole : Triazoles (e.g., 1,2,4-triazole) exhibit greater metabolic stability due to aromaticity but lack the sulfur-mediated redox activity of thiadiazoles .

Substituent Effects: Carboxamide Group: Enhances hydrogen-bonding capacity, critical for target engagement in antimicrobial or antitumor applications .

Synthetic Accessibility :

- Thiadiazole derivatives often require harsh conditions (e.g., 200°C), whereas oxadiazoles and triazoles can be synthesized at lower temperatures via cyclocondensation .

Biological Activity Trends :

- Thiadiazoles and 1,3,4-thiadiazoles show broader antimicrobial and antitumor activities compared to oxadiazoles, which are more niche in applications like explosives research .

Activité Biologique

4-Amino-1,2,5-thiadiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Properties

The compound this compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure allows for various substitutions that can enhance its biological activity. The presence of an amino group and a carboxamide moiety contributes to its solubility and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, this compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | Treatment Concentration | Effect Observed |

|---|---|---|

| MCF-7 (breast) | 50 µM | Increased apoptosis (4.65x) |

| LoVo (colon) | 5 µM | Cell cycle arrest in G0/G1 |

| HUVEC (endothelial) | 50 µM | Altered cell cycle distribution |

In a study examining the effects on MCF-7 cells, treatment with thiadiazole derivatives resulted in a significant increase in apoptotic cells after 48 hours compared to untreated controls . Similarly, LoVo cells exhibited altered cell cycle phases upon treatment with these compounds, indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively documented. Research indicates that compounds like this compound possess activity against various bacterial strains and fungi.

Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Significant reduction in viability | |

| Candida albicans | Antifungal activity |

The compound's ability to inhibit microbial growth suggests its potential application in treating infections caused by resistant strains.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can stabilize erythrocyte membranes and inhibit proteinase enzymes involved in inflammatory processes.

Table 3: Anti-inflammatory Effects of Thiadiazole Derivatives

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-induced edema | 100 | Decreased edema by 50.05% |

| Cotton pellet granuloma | 200 | Reduced granuloma formation by 38.15% |

These findings indicate that the compound may be beneficial in managing inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as topoisomerase II and histone deacetylase .

- Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, thiadiazoles can effectively reduce tumor growth .

- Cell Cycle Modulation : The ability to alter cell cycle phases contributes to its anticancer efficacy by preventing the progression of damaged cells .

Case Studies

Several case studies have documented the effects of thiadiazole derivatives on specific cancer types:

- Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with thiadiazole derivatives led to significant apoptosis induction compared to controls .

- Colon Cancer : In LoVo cells, the compounds were effective at low concentrations (5 µM), showcasing their potential for targeted therapy with reduced side effects .

Q & A

Q. What are the standard synthetic routes for 4-amino-1,2,5-thiadiazole-3-carboxamide, and how can reaction conditions influence yield?

The compound is typically synthesized via hydrazine-mediated reactions. One method involves refluxing methyl 4-amino-1,2,5-thiadiazole-3-carboxylate with hydrazine hydrate in anhydrous methanol at 80°C for 10–12 hours . Temperature control is critical: prolonged heating may lead to side products, while insufficient reaction time reduces conversion efficiency. Monitoring reaction progress via TLC or HPLC ensures optimal termination.

Q. How is the molecular structure of this compound characterized?

Structural elucidation combines spectroscopic and crystallographic methods. Infrared (IR) spectroscopy identifies functional groups (e.g., –NH₂ at ~3400 cm⁻¹, carbonyl at ~1650 cm⁻¹), while ¹H/¹³C NMR confirms proton environments and carbon frameworks . For crystalline samples, single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths and angles .

Q. What analytical techniques are essential for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 250–300 nm) is standard for purity checks. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (143.12 g/mol for the oxime derivative) . Melting point analysis (e.g., 82–83°C for alkylated derivatives) further corroborates purity .

Advanced Research Questions

Q. How can reaction pathways be controlled to avoid byproducts like ureido derivatives during functionalization?

Substituent introduction (e.g., benzyl or butyl groups) requires precise stoichiometry and temperature modulation. For example, refluxing with benzylamine at 75–80°C selectively yields 4-amino-N-benzyl derivatives, while higher temperatures (>100°C) promote urea byproduct formation via carbamate cleavage . Kinetic studies using in situ IR or NMR can optimize conditions to suppress side reactions .

Q. What strategies resolve contradictions in spectral data for thiadiazole derivatives?

Discrepancies between calculated and observed NMR shifts often arise from tautomerism or solvent effects. For example, the oxime derivative (Z)-4-amino-1,2,5-oxadiazole-3-carboxamide oxime exhibits distinct NOE correlations in DMSO-d₆, clarifying geometric isomerism . Hybrid DFT calculations (e.g., B3LYP/6-31G*) paired with experimental data validate assignments .

Q. How can SHELX software improve crystallographic refinement for thiadiazole derivatives?

SHELXL leverages high-resolution data to model disorder or twinning. For monoclinic crystals (space group P2₁/c), anisotropic displacement parameters refine sulfur and nitrogen positions, reducing R1 values to <0.05 . Integration with Olex2 or WinGX streamlines hydrogen bonding network analysis .

Q. What in vitro assays evaluate the bioactivity of this compound derivatives?

While direct studies on this compound are limited, structurally related 1,2,4-triazole derivatives show antihypertensive and cardioprotective activity in rodent models . Researchers can adapt cell-based assays (e.g., kinase inhibition or cytotoxicity screens) using HEK293 or HCT116 lines, with IC₅₀ determination via MTT or ATP-luminescence .

Q. How do solvent polarity and pH affect the stability of thiadiazole carboxamides?

Stability studies in aqueous buffers (pH 2–10) reveal hydrolysis susceptibility. At pH < 4, the carboxamide group hydrolyzes to carboxylic acid, while alkaline conditions (pH > 9) degrade the thiadiazole ring. Acetonitrile or DMF stabilizes the compound during synthetic steps .

Methodological Considerations

- Synthetic Optimization : Use design of experiments (DoE) to screen variables (temperature, solvent, catalyst) for scalable synthesis .

- Data Validation : Cross-reference spectral data with computational models (Gaussian or ORCA) to confirm assignments .

- Crystallography : Employ synchrotron radiation for weakly diffracting crystals, enhancing resolution for SHELXL refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.